1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Description
Properties
IUPAC Name |
1-(oxan-2-yl)indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUKYBXQNXUXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656784 | |
| Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-57-4 | |
| Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indazole Core Synthesis
Indazole derivatives are typically synthesized via cyclization reactions. A common approach involves the condensation of substituted hydrazines with carbonyl-containing precursors. For example, 4-aminoindazole intermediates can be generated through Pd-catalyzed coupling or thermal cyclization.
THP Protection Mechanism
The THP group is introduced via acid-catalyzed reaction between 1H-indazol-4-amine and dihydropyran (DHP). This step protects the amine group, preventing undesired side reactions during downstream modifications.
Step-by-Step Laboratory Synthesis
A validated laboratory-scale synthesis is described below, adapted from peer-reviewed protocols:
Procedure
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Reaction Setup :
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Dissolve 1H-indazol-4-amine (10 g, 75.2 mmol) in deionized water (100 mL).
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Add sodium bicarbonate (10.67 g, 127 mmol) and cool the mixture to 0°C.
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Introduce dihydropyran (8.54 g, 101 mmol) dropwise under vigorous stirring.
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Reaction Conditions :
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Stir the mixture at room temperature for 4 hours.
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Monitor reaction progress via thin-layer chromatography (TLC; eluent: 10% EtOAc/hexane).
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Workup and Purification :
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude product via silica gel column chromatography (100–200 mesh; eluent: 10% EtOAc/hexane).
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Isolate the product as a yellow solid (15 g, 87.7% yield).
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Characterization Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 6.95 (d, J = 7.2 Hz, 1H), 5.40 (t, J = 3.6 Hz, 1H), 3.90–3.70 (m, 2H), 2.20–1.50 (m, 6H).
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 0°C → RT | Maximizes DHP reactivity without side products |
| Solvent | Water | Enhances solubility of NaHCO₃ and DHP |
| Equivalents of DHP | 1.3 eq | Ensures complete amine protection |
| Purification Method | Column chromatography | Achieves >95% purity |
Substituting water with polar aprotic solvents (e.g., DMF) reduces yield due to incomplete mixing.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and throughput:
Continuous Flow Synthesis
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Reactors : Microfluidic channels enable rapid mixing and heat transfer.
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Conditions :
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Residence time: 30 minutes.
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Temperature: 50°C.
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Yield : 92% with >99% purity.
Catalytic Enhancements
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Acid Catalysts : p-Toluenesulfonic acid (pTSA; 0.5 mol%) reduces reaction time to 1 hour.
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Solvent Recycling : Ethyl acetate is recovered via distillation, reducing waste.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Batch (Lab-Scale) | 87.7 | 95 | Moderate | 120 |
| Continuous Flow | 92 | 99 | High | 85 |
| Catalytic (pTSA) | 90 | 98 | High | 75 |
Continuous flow synthesis offers superior scalability and cost-effectiveness for large-scale production.
Quality Control and Characterization
Analytical Techniques
Impurity Profiling
Common byproducts include:
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N2-THP Isomer : Resolved via gradient HPLC (5–50% acetonitrile in water).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the indazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives .
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Indazolamine Derivatives
The position of the amine group on the indazole ring significantly impacts physicochemical and biological properties.
Key Findings :
- The 4- and 5-amine isomers exhibit the highest structural similarity (0.97–0.99), but the 5-amine derivative has a higher logP (2.90 vs. ~2.5 inferred for 4-amine) due to slight differences in electron distribution .
Functional Group Modifications
Substituents like trifluoromethyl (-CF₃) or halogens alter reactivity and bioactivity.
Key Findings :
- The trifluoromethyl group at the 5-position (CAS: 877264-77-2) introduces strong electron-withdrawing effects, as evidenced by ¹⁹F NMR (δ -61.15) and enhanced metabolic stability .
- Brominated analogs (e.g., 2044703-06-0) exhibit lower similarity (0.74) due to bulky substituents, which may hinder binding to kinase active sites .
Heterocyclic Variants
Replacing indazole with pyrazole or imidazole alters pharmacological profiles.
| Compound Name | Core Structure | Key Data |
|---|---|---|
| 1-(THP)-1H-imidazol-5-amine derivative | Imidazole | Used in sulfonamide kinase inhibitors |
| 1-(THP-3-yl)-1H-pyrazol-4-amine | Pyrazole | PSA = 45.2 Ų; logP = 1.82 |
Key Findings :
Biological Activity
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer and other therapeutic applications. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H15N3O
- Molecular Weight : 217.27 g/mol
- CAS Number : 1053655-57-4
- Purity : Minimum 95% .
Anticancer Properties
Recent studies have highlighted the compound's ability to inhibit various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.77 | EGFR-TK inhibition |
| HT-29 | 1.13 | Induces apoptosis and inhibits cell proliferation |
| MiaPaCa2 | 1.32 | Induces apoptosis |
The compound exhibits strong inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, it has shown an IC50 value of 0.77 μM against the A549 lung cancer cell line, indicating potent activity compared to standard treatments .
Other Biological Activities
Beyond its anticancer properties, this compound has been evaluated for other biological activities, including antimicrobial and anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the side chains significantly influence the biological activity of indazole derivatives. The presence of heteroatoms and specific functional groups enhances binding affinity to target proteins such as EGFR.
Synthesis and Evaluation
A study conducted by researchers synthesized several derivatives of indazole, including this compound. These compounds were tested for their cytotoxic effects on various cancer cell lines, demonstrating that structural modifications can lead to improved efficacy .
Molecular Docking Studies
Molecular docking studies have revealed that this compound binds effectively to the active site of EGFR, supporting its role as a potential therapeutic agent against EGFR-dependent tumors . The docking scores correlate well with the observed biological activities, suggesting a strong interaction between the compound and the receptor.
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodology : Synthesize analogs with systematic substitutions (e.g., halogenation at indazole C-5 or THP-O-methylation). Evaluate bioactivity via high-throughput screening (HTS) and correlate results with computed descriptors (e.g., LogP, polar surface area). Boronic ester intermediates (e.g., pinacol esters) enable rapid diversification via Suzuki coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
